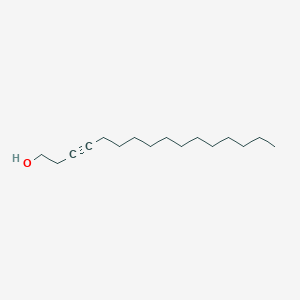

3-Hexadecyn-1-ol

Description

3-Hexadecyn-1-ol (CAS No. 88109-68-6) is a long-chain alkyne alcohol with a terminal hydroxyl group (-OH) at position 1 and a carbon-carbon triple bond (alkynyl group) at position 3. Its molecular formula is C₁₆H₃₀O, and its molecular weight is 238.41 g/mol. This compound is structurally characterized by a 16-carbon chain, combining hydrophobicity from the alkyl chain with the reactivity of both the hydroxyl and alkyne groups.

Properties

IUPAC Name |

hexadec-3-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-12,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUDRNZTZVIXRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442493 | |

| Record name | 3-Hexadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88109-68-6 | |

| Record name | 3-Hexadecyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hexadecyn-1-ol can be synthesized through various methods. One common method involves the reaction of cis-11-Hexadecen-1-ol with bromine and sodium hydroxide. The process begins with the addition of bromine to cis-11-Hexadecen-1-ol at a controlled temperature to form a dibromo intermediate. This intermediate is then treated with sodium hydroxide, resulting in the formation of 3-Hexadecyn-1-ol .

Industrial Production Methods

Industrial production of 3-Hexadecyn-1-ol typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and efficiency. The use of advanced equipment and controlled reaction conditions ensures the consistent production of high-purity 3-Hexadecyn-1-ol.

Chemical Reactions Analysis

Types of Reactions

3-Hexadecyn-1-ol undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, forming aldehydes or ketones.

Reduction: The triple bond in 3-Hexadecyn-1-ol can be reduced to form alkenes or alkanes.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alkenes or alkanes.

Substitution: Halides or amines.

Scientific Research Applications

Medicinal Chemistry

Antiviral Properties

Recent studies have indicated that derivatives of long-chain alkynes, including 3-Hexadecyn-1-ol, exhibit promising antiviral activity. For instance, molecular docking studies have shown that certain alkynes can interact effectively with viral proteins, making them potential candidates for antiviral drug development. The ability of these compounds to inhibit the main protease of SARS-CoV-2 has been highlighted in research focusing on plant-derived metabolites .

Antibacterial Activity

Research has demonstrated that compounds like 3-Hexadecyn-1-ol possess antibacterial properties. In vitro evaluations have shown that such compounds can inhibit the growth of various bacterial strains, which positions them as potential agents in the fight against antibiotic-resistant bacteria . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes.

Materials Science

Synthesis of Functional Materials

3-Hexadecyn-1-ol is utilized in the synthesis of functional materials such as surfactants and emulsifiers. Its long hydrophobic chain allows it to stabilize emulsions in various formulations, which is crucial in industries ranging from cosmetics to food production. The compound can also be employed in the development of nanomaterials where its alkyne functional group facilitates click chemistry reactions for creating complex structures.

Polymer Chemistry

In polymer science, 3-Hexadecyn-1-ol serves as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives.

Agricultural Applications

Pesticide Development

Research indicates that 3-Hexadecyn-1-ol derivatives may be effective as natural pesticides or insect repellents. Their efficacy is attributed to their ability to disrupt the physiological processes of pests through mechanisms such as interference with pheromone signaling pathways . Studies on plant extracts containing similar compounds have shown significant pest control efficacy.

Case Study 1: Antiviral Activity

A study conducted on various phytochemicals from Leucas zeylanica identified several compounds with potential inhibitory activity against SARS-CoV-2 main protease. Among these, 3-Hexadecyn-1-ol was highlighted for its docking scores and binding affinity, suggesting its viability as a lead compound for antiviral drug development .

Case Study 2: Antibacterial Efficacy

An investigation into the antibacterial properties of bioactive compounds derived from Blepharis ciliaris included assessments of 3-Hexadecyn-1-ol. The results indicated substantial inhibition against multiple bacterial strains, supporting its application in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 3-Hexadecyn-1-ol involves its interaction with specific molecular targets and pathways. The triple bond in its structure allows it to participate in unique chemical reactions, which can influence its biological activity. The hydroxyl group also plays a role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features | CAS No. |

|---|---|---|---|---|---|

| 3-Hexadecyn-1-ol | C₁₆H₃₀O | 238.41 | Terminal -OH, Alkyne | 16-carbon chain, triple bond at C3 | 88109-68-6 |

| 3-Hexyn-1-ol | C₆H₁₀O | 98.14 | Terminal -OH, Alkyne | 6-carbon chain, triple bond at C3 | 1002-28-4 |

| E-11-Hexadecen-1-ol | C₁₆H₃₂O | 240.42 | Terminal -OH, Alkene | 16-carbon chain, double bond at C11 | N/A |

| 3-Tetradecyn-1-ol | C₁₄H₂₆O | 210.36 | Terminal -OH, Alkyne | 14-carbon chain, triple bond at C3 | 55182-74-6 |

| 3-methyldodecan-1-ol | C₁₃H₂₈O | 200.36 | Terminal -OH, Branched | 12-carbon chain, methyl branch at C3 | 91377-01-4 |

Key Observations :

- Chain Length : Longer chains (e.g., 3-Hexadecyn-1-ol vs. 3-Hexyn-1-ol) increase molecular weight and hydrophobicity.

- Functional Groups : The triple bond in alkyne alcohols enhances reactivity compared to alkenes (e.g., E-11-Hexadecen-1-ol) or saturated alcohols .

- Branching : Branched analogs like 3-methyldodecan-1-ol exhibit reduced crystallinity and altered solubility compared to linear chains .

Physical Properties

Table 2: Physical Properties

| Compound | Boiling Point (K) | Solubility (Water) | Reactivity Highlights |

|---|---|---|---|

| 3-Hexadecyn-1-ol | Not reported | Low (inferred) | Susceptible to alkyne-specific reactions (e.g., Sonogashira coupling) |

| 3-Hexyn-1-ol | 413–414 | Moderate | Reactive in click chemistry and nucleophilic additions |

| E-11-Hexadecen-1-ol | Not reported | Very low | Undergoes hydrogenation and oxidation at the double bond |

| 3-Tetradecyn-1-ol | Not reported | Low | Similar to 3-Hexadecyn-1-ol but with shorter chain |

| 3-methyldodecan-1-ol | Not reported | Very low | Reduced intermolecular forces due to branching |

Key Observations :

- Boiling Points : Shorter-chain 3-Hexyn-1-ol has a lower boiling point (413–414 K) compared to inferred higher values for longer-chain analogs like 3-Hexadecyn-1-ol .

- Solubility : Longer chains and triple bonds reduce water solubility. For example, 3-Hexyn-1-ol’s moderate solubility contrasts with the near-insolubility of 3-Hexadecyn-1-ol .

Biological Activity

3-Hexadecyn-1-ol, a long-chain alkyne alcohol with the molecular formula C16H30O, has garnered attention in recent years for its diverse biological activities. This article presents a detailed examination of its biological properties, including antioxidant, antimicrobial, and potential therapeutic effects, supported by case studies and research findings.

3-Hexadecyn-1-ol is characterized as an unsaturated fatty alcohol. Its structure includes a terminal alcohol group and a carbon-carbon triple bond, which contribute to its unique biological activity. The compound has a molecular weight of approximately 242.43 g/mol and is classified under various chemical databases, including PubChem and NIST

Antioxidant Activity

Research indicates that 3-Hexadecyn-1-ol exhibits significant antioxidant properties. A study conducted on various extracts containing this compound demonstrated its ability to scavenge free radicals effectively. The antioxidant potential was assessed using methods such as DPPH and ABTS assays, where 3-Hexadecyn-1-ol showed a notable reduction in oxidative stress markers .

Table 1: Antioxidant Activity of 3-Hexadecyn-1-ol

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH | 50.4 |

| ABTS | 45.2 |

Antimicrobial Properties

The antimicrobial activity of 3-Hexadecyn-1-ol has been evaluated against various bacterial strains. In vitro studies have shown that it possesses antibacterial properties comparable to established antibiotics. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .

Case Study: Antimicrobial Efficacy

A recent study tested 3-Hexadecyn-1-ol against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations as low as 100 µg/mL, demonstrating its potential application in food safety and medical treatments.

Anti-inflammatory Effects

In addition to its antioxidant and antimicrobial activities, 3-Hexadecyn-1-ol has been studied for its anti-inflammatory properties. Research shows that it can reduce inflammation markers in cellular models, indicating potential therapeutic applications in inflammatory diseases .

Table 2: Anti-inflammatory Activity of 3-Hexadecyn-1-ol

| Inflammatory Marker | Reduction (%) at 100 µg/mL |

|---|---|

| TNF-alpha | 60 |

| IL-6 | 55 |

| IL-1β | 50 |

The biological activity of 3-Hexadecyn-1-ol is believed to stem from its ability to modulate cellular signaling pathways involved in oxidative stress and inflammation. It may enhance the expression of antioxidant enzymes and inhibit pro-inflammatory cytokines, contributing to its protective effects against cellular damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.